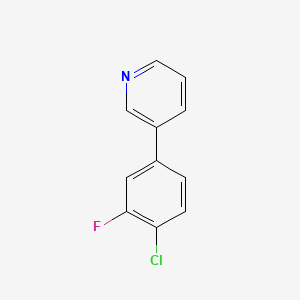
3-(4-Chloro-3-fluorophenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-fluorophenyl)pyridine is a heterocyclic aromatic compound that contains both a pyridine ring and a substituted phenyl ring. The presence of chlorine and fluorine atoms on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process involves the use of organoboron reagents and palladium catalysts under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-3-fluorophenyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
3-(4-Chloro-3-fluorophenyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary based on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(4-Chloro-3-fluorophenyl)pyridine include other fluorinated and chlorinated pyridines, such as:
- 2-Fluoropyridine
- 4-Chloropyridine
- 3,5-Dichloropyridine
Uniqueness
The unique combination of chlorine and fluorine atoms on the phenyl ring of this compound imparts distinct chemical properties, such as altered reactivity and potential biological activity, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C11H7ClFN |
|---|---|
Peso molecular |
207.63 g/mol |
Nombre IUPAC |
3-(4-chloro-3-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7ClFN/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h1-7H |
Clave InChI |
VXFIZPDCMLLHCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CC(=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


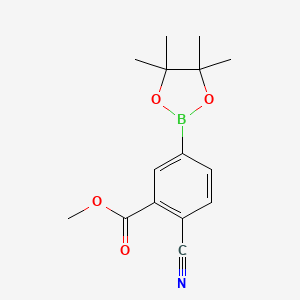
![Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13646702.png)
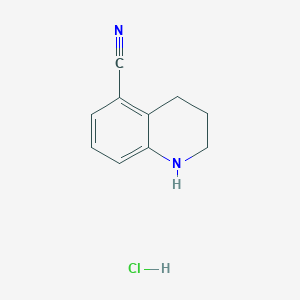


![1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]-](/img/structure/B13646723.png)
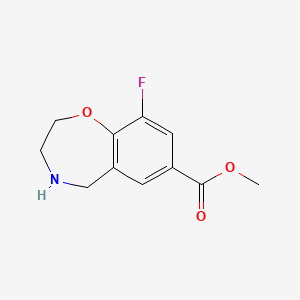
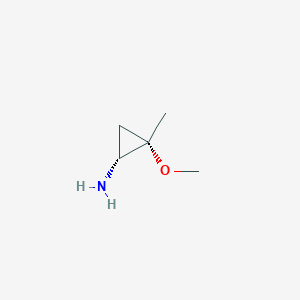
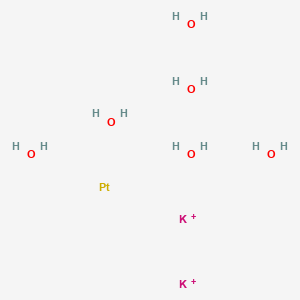

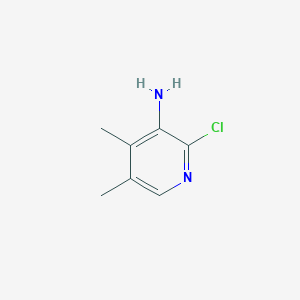
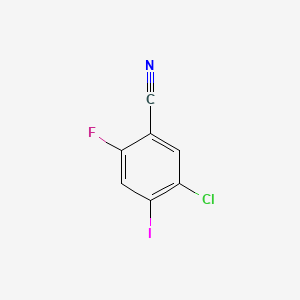
![4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline](/img/structure/B13646765.png)

